molecular formula C7H6BClN2O2 B8096067 4-Chloro-1H-indazol-7-ylboronic acid CAS No. 2121513-30-0

4-Chloro-1H-indazol-7-ylboronic acid

Cat. No.: B8096067
CAS No.: 2121513-30-0
M. Wt: 196.40 g/mol
InChI Key: JKWKQHLAXCIJRX-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazol-7-ylboronic acid is a boronic acid derivative that features a chloro-substituted indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-7-ylboronic acid typically involves the borylation of 4-chloro-1H-indazoleThis reaction involves the coupling of 4-chloro-1H-indazole with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indazol-7-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-Chloro-1H-indazol-7-ylboronic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

  • 4-Bromo-1H-indazol-7-ylboronic acid
  • 4-Fluoro-1H-indazol-7-ylboronic acid
  • 4-Methyl-1H-indazol-7-ylboronic acid

Comparison: 4-Chloro-1H-indazol-7-ylboronic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its bromo and fluoro counterparts, the chloro derivative may exhibit different electronic and steric properties, affecting its suitability for specific reactions and applications .

Properties

IUPAC Name

(4-chloro-1H-indazol-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN2O2/c9-6-2-1-5(8(12)13)7-4(6)3-10-11-7/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKQHLAXCIJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)Cl)C=NN2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260767
Record name Boronic acid, B-(4-chloro-1H-indazol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-30-0
Record name Boronic acid, B-(4-chloro-1H-indazol-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-chloro-1H-indazol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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